(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile
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Description
(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile is a useful research compound. Its molecular formula is C24H18N4S and its molecular weight is 394.5. The purity is usually 95%.
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Biological Activity
(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile is a complex organic compound known for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its pharmacological potential.
Chemical Structure and Properties
The compound features a biphenyl group, a thiazole ring, and a hydrazine moiety. Its molecular formula is C23H20N4S with a molecular weight of 396.50 g/mol. The structural characteristics contribute to its diverse biological activities.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been tested against various bacterial strains and fungi. For instance:
- Antitubercular Activity : Thiazole derivatives have demonstrated activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .
- Antifungal Properties : Studies indicate that certain derivatives can inhibit fungal growth, making them candidates for antifungal drug development .
Cytotoxicity and Anticancer Potential
Numerous studies have explored the cytotoxic effects of thiazole-based compounds on cancer cell lines. The compound's structural features may enhance its ability to induce apoptosis in cancer cells.
- Mechanism of Action : The proposed mechanism includes the inhibition of cell proliferation and induction of apoptosis through the activation of caspases .
- Case Studies : In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) have shown that these compounds can significantly reduce cell viability .
Synthesis and Evaluation
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthesis pathway often includes:
- Formation of the thiazole ring.
- Coupling with biphenyl derivatives.
- Hydrazone formation with appropriate aldehydes or ketones.
The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure .
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential in various therapeutic areas:
Activity | Tested Against | Results |
---|---|---|
Antimicrobial | Mycobacterium tuberculosis | Significant inhibition observed |
Anticancer | MCF-7 (breast cancer) | IC50 values in low micromolar range |
Antifungal | Candida species | Effective at low concentrations |
Properties
IUPAC Name |
(2E)-N-(4-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4S/c1-17-7-13-21(14-8-17)27-28-22(15-25)24-26-23(16-29-24)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,16,27H,1H3/b28-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAAHAFYJUONQW-XAYXJRQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.